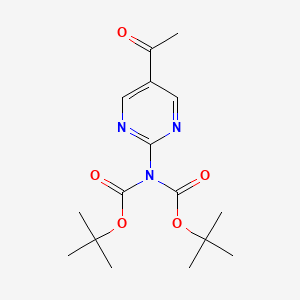
Di-tert-butyl (5-acetylpyrimidin-2-yl)iminodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE: is a synthetic organic compound that belongs to the class of carbamates. These compounds are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a pyrimidine ring and tert-butyl groups, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an aldehyde and a urea derivative.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Carbamoylation: The final step involves the reaction of the pyrimidine derivative with tert-butyl chloroformate and a suitable amine to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its carbamate structure.
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)CARBAMATE: Lacks the tert-butoxycarbonyl group.
N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE: Lacks the tert-butyl group.
Uniqueness
The presence of both tert-butyl and tert-butoxycarbonyl groups in TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE provides unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C16H23N3O5 |
|---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
tert-butyl N-(5-acetylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23N3O5/c1-10(20)11-8-17-12(18-9-11)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-9H,1-7H3 |
InChI Key |
ZLRYSVOBSFVVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















